molecular formula C12H19N3O2 B13167381 N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide

N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide

Cat. No.: B13167381
M. Wt: 237.30 g/mol
InChI Key: XLHVTMIWGVEINH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide is a chemical compound with the molecular formula C12H19N3O2 and a molecular weight of 237.30 g/mol . This acetamide derivative features a 5-ethyl-1,3-oxazole group linked via a methylene bridge to the nitrogen of a pyrrolidin-3-ylacetamide scaffold . While a specific mechanism of action for this exact compound is not fully detailed in the literature, its core structure is of significant interest in medicinal chemistry. Structurally related compounds based on the 5-alkyl-1,3-oxazolylmethyl framework have been investigated in patent literature for their potential as inhibitors of cyclin-dependent kinases (CDKs) . CDKs are a family of protein kinases critical for cell cycle progression and transcriptional regulation, making them prominent targets for research in oncology and proliferative diseases . Consequently, this compound serves as a valuable chemical intermediate and building block for researchers developing and synthesizing novel bioactive molecules, particularly in the fields of kinase inhibitor research and heterocyclic chemistry. The compound is provided for research purposes as a high-purity material. Handling should be performed by qualified professionals in a controlled laboratory setting. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-pyrrolidin-3-ylacetamide

InChI

InChI=1S/C12H19N3O2/c1-3-11-7-14-12(17-11)8-15(9(2)16)10-4-5-13-6-10/h7,10,13H,3-6,8H2,1-2H3

InChI Key

XLHVTMIWGVEINH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(O1)CN(C2CCNC2)C(=O)C

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide typically involves multi-step organic reactions that combine the oxazole and pyrrolidine moieties through an acetamide linkage. A common synthetic route includes the following key steps:

  • Starting Materials: 5-ethyl-1,3-oxazol-2-ylmethylamine and pyrrolidin-3-yl acetamide or pyrrolidine derivatives.
  • Coupling Reaction: The amine group of 5-ethyl-1,3-oxazol-2-ylmethylamine is reacted with the acetamide precursor or acetic anhydride in the presence of pyrrolidine or its derivatives.
  • Reaction Conditions: Controlled temperature (often ambient to mild heating), pH control, and sometimes catalysts or coupling agents to facilitate amide bond formation.
  • Purification: The crude product is purified by column chromatography or recrystallization to isolate the pure compound.

This synthetic strategy leverages nucleophilic substitution and amide bond-forming reactions to assemble the target molecule with high specificity.

Industrial Scale Synthesis

For industrial production, the synthesis is scaled up using automated reactors with precise control over reaction parameters such as:

  • Temperature
  • Pressure
  • Reaction time
  • Stoichiometry of reagents

Advanced purification techniques like preparative chromatography or crystallization under optimized solvent systems are employed to ensure high purity and yield. Quality control measures include chromatographic analysis and spectroscopic verification to maintain batch consistency.

Chemical Reactions Analysis and Mechanistic Insights

Reaction Types Involved

  • Nucleophilic Substitution: The methylene bridge linking the oxazole ring to the acetamide nitrogen is typically formed via nucleophilic substitution reactions involving the amine and acyl components.
  • Amide Bond Formation: Central to the preparation, often facilitated by acetic anhydride or coupling agents.
  • Oxidation/Reduction (Optional): Post-synthetic modifications may involve oxidation or reduction to alter substituents on the oxazole ring or pyrrolidine moiety, affecting biological activity.

Common Reagents and Catalysts

Reaction Type Reagents/Catalysts Purpose
Amide Formation Acetic anhydride, coupling agents (e.g., EDC, DCC) Facilitate amide bond formation
Nucleophilic Substitution Pyrrolidine, 5-ethyl-1,3-oxazol-2-ylmethylamine Formation of methylene bridge
Oxidation Potassium permanganate (KMnO4), H2O2 Modify oxazole ring
Reduction Lithium aluminum hydride (LiAlH4), NaBH4 Reduce functional groups

Detailed Preparation Methodology with Data Table

Step Reagents/Materials Conditions Description Outcome/Yield
1 5-ethyl-1,3-oxazol-2-ylmethylamine Dissolved in suitable solvent (e.g., dichloromethane) Preparation of oxazole amine intermediate High purity intermediate
2 Pyrrolidin-3-yl acetamide or pyrrolidine + Acetic anhydride Stirring at 25–60°C, pH control Coupling reaction to form acetamide linkage Moderate to high yield
3 Purification (Column chromatography or recrystallization) Solvent system optimized for polarity Isolation of pure this compound >85% purity

Research Findings and Perspectives

  • Chemical Purity: Analytical data from chromatographic and spectroscopic techniques confirm the high purity (>85%) of the final compound when prepared under optimized conditions.
  • Biological Relevance: The presence of the ethyl-substituted oxazole ring increases lipophilicity, potentially improving membrane permeability, while the pyrrolidine ring imparts conformational flexibility and hydrogen-bonding capacity, important for biological interactions.
  • Versatility: The compound serves as a building block for synthesizing more complex molecules with potential pharmacological activities, including enzyme inhibition and receptor modulation.
  • Industrial Feasibility: The described synthetic route is amenable to scale-up with robust control of reaction parameters and purification steps, ensuring reproducibility and consistency.

Summary Table of Key Compound Properties

Property Value
Molecular Formula C12H19N3O2
Molecular Weight 237.30 g/mol
CAS Number 251356-80-6
Functional Groups Acetamide, Oxazole, Pyrrolidine
Typical Purity Post-Synthesis >85%
Common Solvents Used Dichloromethane, Ethanol, Methanol
Reaction Temperature Range 25–60°C
Industrial Scale Reaction Time Several hours (optimized)

Chemical Reactions Analysis

Types of Reactions

N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxazole compounds.

Scientific Research Applications

N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide is a chemical compound with potential applications in chemistry, biology, medicine, and industry. Its molecular formula is C12H19N3O2 and its molecular weight is 237.30 g/mol .

Scientific Research Applications

This compound hydrochloride (C12H19N3O2·HCl) has a molecular weight of 273.76 g/mol and the CAS number 1421601-19-5 [1, 3].

Chemistry this compound serves as a building block in the synthesis of more complex molecules. It is an intermediate in the preparation of pharmaceuticals and other chemical products.

Biology This compound is employed in biological research to study its effects on biological systems, investigate its potential as a therapeutic agent, or understand its interaction with biological targets. The oxazole ring structure allows for potential interactions with various enzymes and receptors, influencing biochemical pathways that can lead to therapeutic effects.

Medicine The compound has shown promise in medicinal applications, particularly in the development of new drugs. Its unique chemical structure allows it to interact with specific molecular targets, making it a candidate for drug discovery and development. The compound may bind to receptors involved in pain modulation and inflammation and could inhibit certain enzymes related to disease processes. Oxazole derivatives have been noted for their ability to modulate cellular pathways involved in cancer proliferation and apoptosis.

Industry this compound hydrochloride is used in the production of various chemical products. Its versatility and reactivity make it a valuable component in the manufacturing process.

The biological activity of this compound hydrochloride is attributed to its ability to interact with specific molecular targets within biological systems. The compound may bind to receptors involved in pain modulation and inflammation. It has been suggested that the compound could inhibit certain enzymes related to disease processes. The compound's structural characteristics may contribute to anticancer properties and Oxazole derivatives have been noted for their ability to modulate cellular pathways involved in cancer proliferation and apoptosis.

Related Compounds

CompoundUniqueness
N-[(5-methyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide hydrochloride
N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(piperidin-3-yl)acetamide hydrochlorideThis compound hydrochloride stands out due to its specific chemical structure, which includes the ethyl group at the 5-position of the oxazol ring.

Mechanism of Action

The mechanism of action of N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in key biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Key Substituents/Features Molecular Weight Notable Properties/Implications
Target: N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide C₁₂H₁₉N₃O₂ (inferred) 5-ethyl-oxazole, pyrrolidine ~237.30 (calc) Moderate lipophilicity; flexible pyrrolidine moiety
Analog 1: N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}-N-(pyrrolidin-3-yl)acetamide C₁₃H₂₁N₃O₂ 5-isopropyl-oxazole, pyrrolidine 251.32 Increased steric bulk; higher lipophilicity
Analog 2: 2-(dimethylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide C₁₀H₁₄ClN₃O (unclear) Thiadiazole, dimethylamino 227.70 Sulfur atom reduces aromaticity; altered H-bonding
Analog 3: N-(5-methyl-1H-pyrazol-3-yl)acetamide derivatives C₆H₉N₃O (base structure) Pyrazole ring, variable aryl substituents (e.g., Cl, F) ~154.16 (base) NH groups enable H-bonding; tunable electronic effects

Structural and Functional Insights:

Oxazole vs. Pyrazole analogs () lack aromatic oxygen but offer NH groups for hydrogen bonding . Thiadiazole’s sulfur atom may reduce metabolic stability compared to oxazole due to susceptibility to oxidation .

Substituent Effects: Ethyl vs. Isopropyl on Oxazole: The target’s ethyl group offers a balance between lipophilicity and steric hindrance, whereas the isopropyl analog (Analog 1) may exhibit stronger hydrophobic interactions but reduced solubility . Pyrrolidine vs. Dimethylamino: The pyrrolidine ring in the target compound provides a secondary amine for hydrogen bonding, unlike the tertiary dimethylamino group in Analog 2, which may limit polar interactions .

Hydrogen-Bonding Patterns :

  • Intramolecular N–H⋯O and O–H⋯O bonds observed in naphthalene-based acetamides () are unlikely in the target compound due to the absence of hydroxyl groups. However, the acetamide carbonyl and pyrrolidine NH may participate in intermolecular H-bonding, influencing crystallization or target binding .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods for Analog 1 (), involving condensation of ethyl-oxazole precursors with pyrrolidine derivatives under catalytic conditions. highlights acetonitrile/K₂CO₃ systems for analogous acetamide syntheses, suggesting viable routes .
  • Pharmacological Potential: While biological data for the target compound are absent, structural analogs in with fluorinated indole systems (e.g., 5.797 activity score) imply that electron-withdrawing substituents on heterocycles may enhance potency. The target’s ethyl group could similarly fine-tune electronic effects .
  • Drug-Likeness: The pyrrolidine and oxazole combination aligns with Lipinski’s rules (molecular weight <500, H-bond donors/acceptors ≤5/10), suggesting favorable oral bioavailability.

Biological Activity

N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide, a compound with the molecular formula C12H19N3O2C_{12}H_{19}N_{3}O_{2} and CAS number 251356-80-6, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring and an oxazole moiety , which are significant for its biological activity. The structural characteristics suggest that it may interact with various biological targets, potentially leading to diverse pharmacological effects.

PropertyValue
CAS Number251356-80-6
Molecular FormulaC₁₂H₁₉N₃O₂
Molecular Weight233.30 g/mol
Functional GroupsAcetamide, Oxazole

Synthesis

The synthesis of this compound can be approached through multiple methods involving the reaction of appropriate precursors to form the desired structure. The presence of functional groups allows for various synthetic pathways, including:

  • Nucleophilic substitution reactions involving the oxazole and pyrrolidine rings.
  • Oxidation and reduction reactions to modify the functional groups for enhanced activity.

Biological Activity

Preliminary studies indicate that this compound may exhibit significant biological activities:

  • Antimicrobial Activity : The oxazole derivatives have been associated with antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacteria and fungi.
  • Anticancer Potential : The structural components suggest potential interactions with cancer cell pathways, possibly inducing apoptosis or inhibiting cell proliferation.
  • Anti-inflammatory Effects : Compounds containing oxazole rings have been studied for their anti-inflammatory properties, which could be relevant for therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

  • Antibacterial Studies : Research has shown that derivatives of pyrrolidine exhibit antibacterial activity with minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
  • In Vitro Assays : In vitro tests have demonstrated that related compounds can inhibit specific kinases involved in cancer progression, suggesting that N-[...]-acetamide might similarly affect these pathways .
  • Mechanistic Insights : The interaction of oxazole derivatives with molecular targets such as enzymes or receptors has been documented, indicating a potential mechanism for their observed biological activities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.